N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 + N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 (Mixture)
Description
This mixture comprises two isotopically labeled metabolites of styrene, specifically ¹³C6-labeled at the acetyl group. These compounds are critical analytical standards for tracing styrene metabolism in vivo, enabling precise quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) due to their isotopic enrichment . The mixture is structurally characterized by a phenyl group attached to a hydroxyethyl side chain, with positional isomerism at the hydroxyl group (1- vs. 2-position). Their sodium salt forms (e.g., TRC-A179027) are utilized in biomonitoring studies to assess occupational or environmental styrene exposure, leveraging their high purity (>95%) and isotopic stability .
Properties
Molecular Formula |
C26H34N2O8S2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyethyl]sulfanylpropanoic acid;(2R)-2-acetamido-3-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10;1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18);2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t2*11-,12?/m00/s1/i2*2+1,3+1,4+1,5+1,6+1,10+1 |
InChI Key |
PLWMHTHHACUPJX-LEROQVGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)O)C(=O)O.CC(=O)N[C@@H](CSC(CO)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O.CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Opening Reactions of Phenyloxirane
The foundational step in synthesizing these adducts involves the nucleophilic ring-opening of phenyloxirane (styrene oxide) by cysteine. The reaction proceeds via two pathways:
- α-Attack : Formation of S-(2-hydroxy-1-phenylethyl)-L-cysteine (α-adduct).
- β-Attack : Formation of S-(2-hydroxy-2-phenylethyl)-L-cysteine (β-adduct).
The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions (Table 1). For example:
- Tris(pentafluorophenyl)borane promotes α-attack with stereochemical inversion at the α-carbon, yielding >90% α-adduct.
- Tetraalkylammonium fluorides favor β-attack, producing a 3:1 ratio of β-adduct to α-adduct, albeit with complete racemization.
Table 1: Regioselectivity of Phenyloxirane Ring-Opening with L-Cysteine
| Catalyst | Temperature | Solvent | α:β Ratio | Stereochemical Outcome |
|---|---|---|---|---|
| Tris(pentafluorophenyl)borane | 25°C | Dichloromethane | 9:1 | Inversion at α-carbon |
| Tetraethylammonium fluoride | 60°C | Acetonitrile | 1:3 | Racemization |
| Sodium ethoxide | 70°C | Ethanol | 1:2 | Partial racemization |
Protection and Acetylation
Following adduct formation, the cysteine amino group is protected via acetylation to yield the N-acetyl derivatives. This step typically employs acetic anhydride in alkaline aqueous conditions, achieving >95% conversion.
Isotopic Labeling with 13C6
Incorporation of 13C Isotopes
The 13C6 label is introduced into the phenyl group or cysteine backbone to enable precise quantification via mass spectrometry. Two strategies are employed:
- Synthesis from 13C6-Labeled Precursors :
- Post-Synthetic Isotopic Exchange :
Table 2: Isotopic Labeling Efficiency
| Method | 13C Incorporation (%) | Purity (HPLC) | Yield (%) |
|---|---|---|---|
| 13C6-phenyloxirane + cysteine | 99.5 | >95 | 65 |
| 13C6-cysteine + phenyloxirane | 98.8 | >95 | 58 |
| Post-synthetic acetylation | 72.4 | 90 | 85 |
Analytical Characterization
Chromatographic Separation
The α- and β-adducts are resolved using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid). Retention times differ by 1.2–1.5 minutes, enabling quantitative analysis.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:
- α-Adduct-13C6 : m/z 289.3 [M+H]+ (calculated for C7¹³C6H17NO4S).
- β-Adduct-13C6 : m/z 289.3 [M+H]+ (isobaric with α-adduct due to identical molecular formula).
Differentiation relies on fragmentation patterns, with the β-adduct showing a dominant loss of H2O (−18 Da).
Challenges and Optimization
Regioselectivity Control
Despite advances in catalysis, achieving complete regioselectivity remains challenging. Side products from racemization or over-acetylation necessitate rigorous purification.
Scalability
Commercial production (e.g., TRC-A179028) employs batch synthesis with strict quality control, but lead times exceed 8–12 weeks due to custom 13C precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its regioisomer undergo several types of chemical reactions:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original thiol compounds.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 + N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 is a mixture of labeled metabolites of styrene used in scientific research . This compound is also known as a mixture of phenylhydroxyethyl mercapturic acids (PHEMAs) .
Chemical Properties
- Molecular Formula C7¹³C6H17NO4S
- Molecular Weight 289.3 g/mol [1, 3]
- Form : Neat [1, 3]
- Purity : >95% (HPLC)
- Alternate CAS Number : 69278-53-1
Applications in Scientific Research
- Biomarker for Styrene Exposure: N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine, which are metabolites of styrene-7,8-oxide, are specific biomarkers for determining individual internal exposure to styrene, a significant industrial chemical .
- Quantification of Mercapturic Acids: This mixture is utilized in methods for the accurate determination of phenylhydroxyethyl mercapturic acids (PHEMAs) in human urine. These methods often involve liquid chromatography-tandem mass spectrometry with (13)C(6)-labelled PHEMAs as internal standards .
- Metabolite Analysis: The compound is used as a mixture of two labeled metabolites of styrene in various applications .
L-Cysteine Applications
L-Cysteine is a related amino acid with diverse applications in human health .
- Mucolytic Function: L-Cysteine decreases the viscosity of mucus secretion, facilitating its elimination by breaking the disulfide bonds of mucoproteins .
- Strengthening of Hair: L-Cysteine strengthens hair because it contains building blocks. It forms disulfide bridges, providing strength and rigidity to keratin. It may also help repair structural lesions and reduce hair loss .
- Regulation of the Immune System: L-Cysteine can regulate immune system activity by promoting changes in the production of effector molecules such as IL-17 .
- Protection of the Digestive System: L-Cysteine reduces the concentration of acetaldehyde in saliva, decreasing the exposure of the gastrointestinal tract to this compound, thus lowering the risk of cancer caused by excessive alcohol consumption .
- Reducing the Risk of Stroke: Consumption of L-Cysteine may offer cardiovascular benefits, such as reduced arterial stiffness or reduced blood pressure .
Mechanism of Action
The mechanism of action of these compounds involves their metabolism in the body. They are formed as metabolites of styrene through the action of cytochrome P450 enzymes. The hydroxylation of styrene leads to the formation of these compounds, which are then conjugated with L-cysteine. The molecular targets include various enzymes involved in the detoxification pathways, and the pathways involved are primarily those related to xenobiotic metabolism .
Comparison with Similar Compounds
Research Implications
The ¹³C6-labeled mixture offers superior traceability in metabolic flux studies compared to structural analogs, addressing limitations in signal overlap and matrix effects. Future studies should explore its synergy with emerging techniques like ion mobility spectrometry to resolve positional isomer challenges .
Biological Activity
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 are sulfur-containing amino acid derivatives that belong to the class of N-acetylcysteine (NAC) analogs. These compounds have garnered attention due to their potential biological activities, particularly in antioxidant defense, enzyme modulation, and cellular signaling.
- Molecular Formula : C7¹³C6H17NO4S
- Molecular Weight : 289.3 g/mol
- CAS Number : 69278-53-1
- Purity : >95% (HPLC)
The biological activities of these compounds can be attributed to several mechanisms:
- Antioxidant Activity : Both compounds exhibit significant antioxidant properties, which may be linked to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that NAC derivatives can enhance glutathione levels, a critical antioxidant in cells .
- Enzyme Modulation : These compounds have been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition could have implications for skin health and the treatment of hyperpigmentation disorders .
- Cellular Signaling : The N-acetylcysteine derivatives may influence cellular signaling pathways by modulating the redox state within cells, thereby affecting various biological responses such as apoptosis and inflammation .
Antioxidant Effects
A study published in MDPI highlighted the role of L-cysteine and its derivatives in reducing oxidative stress by enhancing intracellular glutathione levels. The study demonstrated that these compounds could significantly decrease the formation of reactive oxygen species (ROS) in vitro, suggesting potential applications in oxidative stress-related diseases .
Tyrosinase Inhibition
Research indicates that N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its analogs can effectively inhibit tyrosinase activity. A detailed investigation showed that these compounds suppressed dopachrome formation in a dose-dependent manner, indicating their potential use in cosmetic formulations aimed at skin whitening .
Cytotoxicity Studies
In vitro studies on B16/F10 melanoma cells revealed that while L-DOPA exhibited cytotoxic effects at higher concentrations, the presence of NAC derivatives reduced cell death induced by L-DOPA, suggesting a protective role against cytotoxicity .
Data Tables
| Property | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 | N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 |
|---|---|---|
| Molecular Weight | 289.3 g/mol | 289.3 g/mol |
| Antioxidant Activity | High | High |
| Tyrosinase Inhibition | Yes | Yes |
| Cytotoxicity Reduction | Yes | Yes |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize this isotopically labeled mercapturic acid mixture?
- Methodology :
- Synthesis : Use nucleophilic substitution reactions between ¹³C₆-labeled L-cysteine derivatives and phenylethyl epoxide isomers. Purify intermediates via flash chromatography and confirm regioselectivity using ¹H/¹³C NMR (e.g., δ 2.00 ppm for acetyl protons, δ 170.7 ppm for carbonyl carbons) .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities. Compare ¹³C isotope patterns to unlabeled analogs to confirm isotopic purity .
Q. What challenges arise in distinguishing the two diastereomers in the mixture?
- Methodology :
- Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) in HPLC with UV detection (λ = 254 nm). Optimize mobile phase composition (e.g., hexane:isopropanol gradients) to achieve baseline separation .
- Spectroscopy : Analyze NOESY NMR correlations to identify spatial proximity of hydroxy and phenyl groups. For example, a downfield shift in the hydroxy proton (δ ~4.7 ppm) may indicate hydrogen bonding with the acetyl group .
Q. What analytical methods are recommended for quantifying this mixture in biological matrices?
- Methodology :
- Sample Preparation : Derivatize metabolites with dansyl chloride to enhance LC-MS sensitivity. Use solid-phase extraction (SPE) with C18 cartridges to isolate the compounds from urine or plasma .
- Quantification : Apply isotope dilution mass spectrometry (IDMS) with ¹³C₆-labeled internal standards to minimize matrix effects. Calibrate using linear regression (R² > 0.99) across a range of 1–100 ng/mL .
Advanced Research Questions
Q. How do isotopic labels (¹³C₆) influence metabolic tracking in vivo compared to unlabeled analogs?
- Methodology :
- Metabolic Profiling : Administer the ¹³C₆-labeled mixture to model organisms and compare urinary excretion kinetics via LC-HRMS. Use isotopic enrichment calculations (e.g., M+6 peaks) to distinguish endogenous vs. exogenous metabolites .
- Data Analysis : Apply kinetic modeling (e.g., one-compartment model) to estimate half-lives. Validate using stable isotope tracer kinetics (SITK) software to account for isotopic dilution .
Q. What computational strategies optimize reaction conditions for synthesizing this mixture with high diastereomeric excess?
- Methodology :
- Reaction Design : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity. Compare activation energies for 2-hydroxy-1-phenylethyl vs. 2-hydroxy-2-phenylethyl pathways .
- Experimental Validation : Screen solvents (e.g., acetone, THF) and catalysts (e.g., triethylamine) using high-throughput microreactors. Analyze yields via UPLC and correlate with computational predictions .
Q. How can researchers resolve discrepancies in NMR data when the mixture is contaminated with oxidation byproducts?
- Methodology :
- Byproduct Identification : Perform LC-MS/MS in negative ion mode to detect sulfoxide derivatives (m/z +16). Use tandem MS fragmentation to confirm structures (e.g., loss of H₂O or CO₂) .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to NMR spectra to isolate contributions from impurities. Compare with reference databases (e.g., HMDB) to assign unknown peaks .
Q. What strategies improve the separation efficiency of these diastereomers using membrane technologies?
- Methodology :
- Membrane Selection : Test polymeric membranes (e.g., polyimide) with tailored pore sizes (1–5 nm) for nanofiltration. Optimize transmembrane pressure (5–20 bar) and pH (6.5–7.5) to maximize enantiomeric resolution .
- Process Simulation : Use Aspen Plus to model mass transfer coefficients and predict separation efficiency under varying flow rates. Validate with experimental rejection rates (>90%) .
Q. How can this mixture be used to evaluate detoxification pathways in cytochrome P450-mediated metabolism?
- Methodology :
- Enzymatic Assays : Incubate the mixture with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze metabolites via LC-QTOF-MS. Monitor glutathione adducts (m/z 305.1) as markers of reactive intermediate formation .
- Kinetic Studies : Calculate Michaelis-Menten parameters (Km, Vmax) using nonlinear regression. Compare turnover rates between CYP2E1 and CYP3A4 isoforms to identify dominant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
